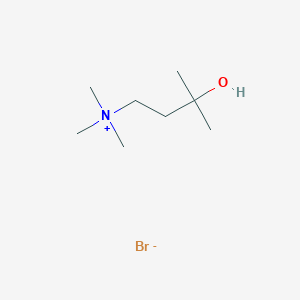
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is a quaternary ammonium compound with a hydroxyl group attached to the butan-1-aminium structure. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide typically involves the quaternization of 3-hydroxybutan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N,N,3-tetramethylbutan-1-aminium bromide.
Reduction: Formation of 3-amino-N,N,N,3-tetramethylbutan-1-aminium bromide.
Substitution: Formation of 3-hydroxy-N,N,N,3-tetramethylbutan-1-aminium chloride or iodide.
Scientific Research Applications
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Used in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Employed in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide involves its ability to interact with cell membranes and alter their permeability. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting the membrane structure and increasing permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetrabutylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with similar chemical properties.
Uniqueness
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring both surfactant properties and chemical reactivity.
Properties
CAS No. |
105176-68-9 |
|---|---|
Molecular Formula |
C8H20BrNO |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
(3-hydroxy-3-methylbutyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20NO.BrH/c1-8(2,10)6-7-9(3,4)5;/h10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NDWRZTKVRAUGOM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC[N+](C)(C)C)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















